molecular formula C7H13NO3 B064136 Methyl 4-aminooxane-4-carboxylate CAS No. 184698-41-7

Methyl 4-aminooxane-4-carboxylate

Cat. No. B064136
M. Wt: 159.18 g/mol
InChI Key: AZFBPYNPITWILD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-aminooxane-4-carboxylate and related compounds involves several strategies. For example, Dobrydnev et al. (2018) described a straightforward strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, highlighting a process that could be relevant for producing methyl 4-aminooxane-4-carboxylates (Dobrydnev et al., 2018).

Molecular Structure Analysis

The molecular structure of methyl 4-aminooxane-4-carboxylate can be elucidated using techniques such as X-ray crystallography. For related compounds, Sakhautdinov et al. (2013) determined the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate using X-ray crystallography, which provides a precedent for analyzing the structure of methyl 4-aminooxane-4-carboxylate (Sakhautdinov et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of methyl 4-aminooxane-4-carboxylate can be explored through its interactions and transformations. Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot relay catalytic cascade reaction, which might offer insights into the reactivity of similar compounds (Galenko et al., 2015).

Scientific Research Applications

    • Application Summary : “Methyl 4-aminooxane-4-carboxylate hydrochloride” is a chemical compound with the formula C₇H₁₃NO₃·ClH and a molecular weight of 195.644 g/mol . It’s used in various chemical reactions due to its unique properties.
    • Application Summary : There’s a study where algae residue biochar was used for the treatment of wastewater containing methyl orange .
    • Methods of Application : In this study, Spirulina residue was used as the raw material to prepare different biochars by changing the pyrolysis time. The batch adsorption method was used to study the adsorption effect of pH, dosage, and pyrolysis time on methyl orange .
    • Results or Outcomes : The results showed that the surface functional groups of the biochar obtained by dry pyrolysis were abundant, and could effectively adsorb methyl orange dye in an aqueous solution. The sample prepared at 500 °C for 5 h had the best adsorption effect on methyl orange .
    • Application Summary : “Methyl 4-aminooxane-4-carboxylate hydrochloride” is a chemical compound with the formula C₇H₁₄ClNO₃ and a molecular weight of 195.644 g/mol . It’s used in various chemical reactions due to its unique properties .
    • Methods of Application : The specific methods of application can vary greatly depending on the type of reaction or process it’s being used in. Typically, it would be used as a reagent in a chemical reaction, with the specifics of the reaction conditions (such as temperature, pressure, and other reagents) being determined by the particular reaction .
    • Results or Outcomes : The outcomes of these reactions can also vary greatly, but in general, the use of this compound as a reagent can enable certain types of chemical transformations that might not be possible with other reagents .
    • Application Summary : “Methyl 4-aminooxane-4-carboxylate” is available for purchase from chemical suppliers . It’s often used by researchers and scientists in various fields for their experiments .
    • Methods of Application : The compound is typically ordered in a specific quantity and purity, and then used in the lab as needed .
    • Results or Outcomes : The results or outcomes can vary greatly depending on the specific experiment or process it’s being used in .
    • Application Summary : “Methyl 4-aminooxane-4-carboxylate hydrochloride” is available for purchase from chemical suppliers . It’s often used by researchers and scientists in various fields for their experiments .
    • Methods of Application : The compound is typically ordered in a specific quantity and purity, and then used in the lab as needed .
    • Results or Outcomes : The results or outcomes can vary greatly depending on the specific experiment or process it’s being used in .
    • Application Summary : “Methyl 4-aminooxane-4-carboxylate” is a chemical compound with the formula C₇H₁₃NO₃ . It’s used in various chemical reactions due to its unique properties .
    • Methods of Application : The specific methods of application can vary greatly depending on the type of reaction or process it’s being used in. Typically, it would be used as a reagent in a chemical reaction, with the specifics of the reaction conditions (such as temperature, pressure, and other reagents) being determined by the particular reaction .
    • Results or Outcomes : The outcomes of these reactions can also vary greatly, but in general, the use of this compound as a reagent can enable certain types of chemical transformations that might not be possible with other reagents .

Safety And Hazards

“Methyl 4-aminooxane-4-carboxylate hydrochloride” may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

methyl 4-aminooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBPYNPITWILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595676
Record name Methyl 4-aminooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminooxane-4-carboxylate

CAS RN

184698-41-7
Record name Methyl 4-aminooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-4-carboxy-tetrahydropyrane hydrochloride (2 g) in methanol was added dropwise a solution of 2M trimethylsilyldiazomethane-diethylether (33 mL) under ice-cooling, and the mixture was stirred at room temperature for 4 days. The reaction mixture was concentrated in vacuo, and the resultant crude product was dissolved in hexane-diethylether (1 mL/1 mL), and thereto was added an aqueous 4N hydrochloric acid. The precipitates were collected by filtration to give 4-amino-4-methoxycarbonyl-tetrahydropyrane (2.13 g, yield: 99%) as white crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
trimethylsilyldiazomethane diethylether
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution 4-aminotetrahydro-2H-pyran-4-carboxylic acid (0.50 g, 3.4 mmol) in MeOH (10 mL) was saturated with HCl gas at 0-5° C., and the mixture was then heated at reflux for 3.5 h. The solvents were evaporated in vacuo, the residue was dissolved in saturated aqueous NaHCO3 and the aqueous solution was extracted with CH2Cl2 (2×50 mL). The combined extracts were dried (MgSO4) and evaporated in vacuo to give methyl 4-aminotetrahydro-2H-pyran-4-carboxylate (410 mg, 2.58 mmol).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Hermant, D Bosc, C Piveteau… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of commercial methyl 4-aminooxane-4-carboxylate (0.105 g, 0.66 mmol, 1 equiv) in pyridine (0.942 mL, 0.7 M) was added dropwise liquid benzenesulfonyl chloride (0.101 …
Number of citations: 43 pubs.acs.org

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